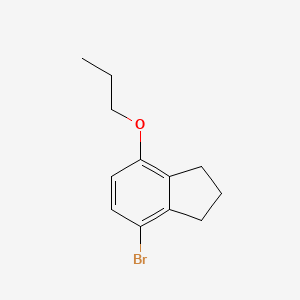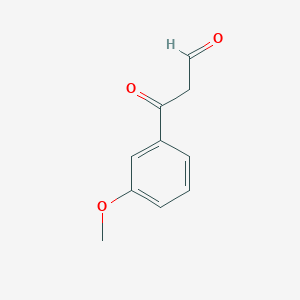![molecular formula C13H15F3 B12530163 [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene CAS No. 821799-37-5](/img/structure/B12530163.png)
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene is a chemical compound characterized by the presence of a benzene ring substituted with a 3-methyl-3-(trifluoromethyl)pent-4-en-1-yl group
Vorbereitungsmethoden
The synthesis of [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves organic synthesis techniques. One common method includes the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Wissenschaftliche Forschungsanwendungen
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene can be compared to other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but differs in its substitution pattern and overall structure.
Thiophene derivatives: These compounds share some structural similarities but contain a sulfur atom in a five-membered ring, leading to different chemical and physical properties.
Eigenschaften
CAS-Nummer |
821799-37-5 |
|---|---|
Molekularformel |
C13H15F3 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
[3-methyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C13H15F3/c1-3-12(2,13(14,15)16)10-9-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
InChI-Schlüssel |
WJQPYQAUNRTPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




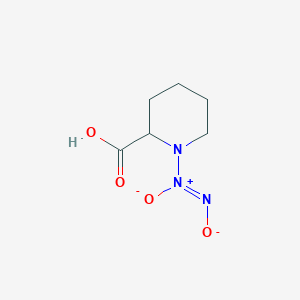
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)
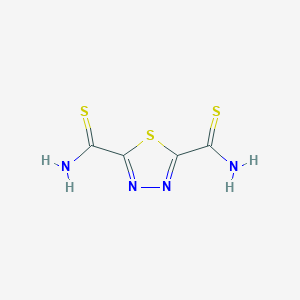
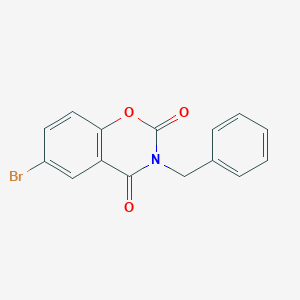
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
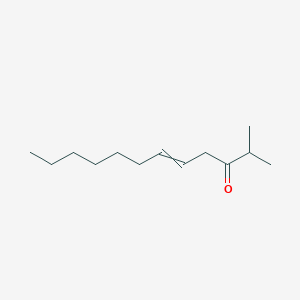
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)

